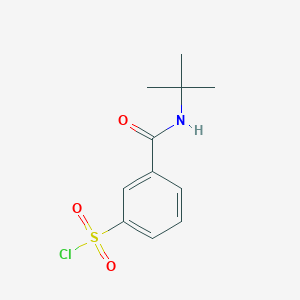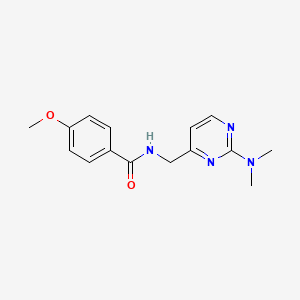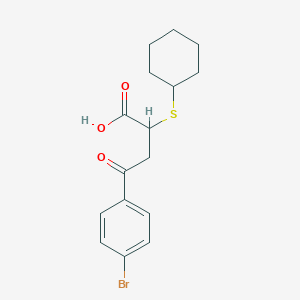
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as BCT, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. BCT is a thiadiazole derivative that has been shown to have promising biological properties, including anti-inflammatory and anti-cancer effects. In
Mechanism of Action
The mechanism of action of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have antioxidant properties and to protect against oxidative stress. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its relatively simple synthesis method, which makes it accessible for laboratory studies. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have low toxicity in animal models, which is a desirable property for potential drug development. However, one limitation of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine's potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine and its potential use in other disease states.
In conclusion, 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a promising chemical compound that has shown potential for use in drug development. Its anti-inflammatory and anti-cancer effects, as well as its low toxicity, make it an attractive candidate for further research. With continued investigation, 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine and its derivatives may hold promise for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been described in the literature. One method involves the reaction of 4-chloropyrazole-3-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride to yield the corresponding thiadiazole derivative. The resulting compound is then reacted with butylamine to obtain 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine. Other methods have also been reported, including the use of microwave irradiation and solvent-free conditions.
Scientific Research Applications
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
properties
IUPAC Name |
5-(1-butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMRUURSRKIAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)

![N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898919.png)





![Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B2898928.png)


![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)